2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
Description
This compound is a 1,1,2-ethanetricarboxylate derivative characterized by three ester groups and a 3,4-dimethylanilino substituent. Its molecular formula is C₂₀H₂₉NO₆ (molecular weight: 403.45 g/mol), featuring:
- A tert-butyl group at the 2-position.
- Diethyl esters at the 1,1-positions.
- A 3,4-dimethylanilino moiety attached to the central ethane backbone.
The steric bulk of the tert-butyl group and the electron-donating dimethylanilino substituent influence its reactivity and physical properties. Its synthesis likely involves Pd-catalyzed bis-alkoxycarbonylation of acrylic esters or amides, as demonstrated in analogous systems . Applications span pharmaceutical intermediates (due to the anilino group’s bioactivity) and catalysis (leveraging its ester functionalities).
Properties
IUPAC Name |
2-O-tert-butyl 1-O,1-O-diethyl 2-(3,4-dimethylanilino)ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-8-26-18(23)16(19(24)27-9-2)17(20(25)28-21(5,6)7)22-15-11-10-13(3)14(4)12-15/h10-12,16-17,22H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKIVOWEKSKNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OC(C)(C)C)NC1=CC(=C(C=C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122391 | |
| Record name | 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318466-06-7 | |
| Record name | 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318466-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate (CAS No. 318466-06-7) is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, summarizing key findings from diverse studies, including toxicity assessments, pharmacological effects, and potential therapeutic applications.
The compound's molecular formula is C21H31NO6 with a molecular weight of approximately 393.5 g/mol. It features a tricarboxylate structure which is significant for its reactivity and biological interactions. The following table summarizes its key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H31NO6 |
| Molecular Weight | 393.5 g/mol |
| Boiling Point | 502.2 ± 50.0 °C (Predicted) |
| Density | 1.121 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.19 ± 0.59 (Predicted) |
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of chemical compounds. A study indicated that when administered orally at doses up to 2000 mg/kg in rats, 2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate exhibited low acute toxicity, showing no significant adverse effects . Additionally, dermal exposure at similar dosages did not result in severe reactions, although slight irritation was noted .
Pharmacological Effects
Research on the pharmacological effects of this compound has revealed potential applications in various therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways .
- Anticancer Potential : Some investigations have indicated that derivatives of tricarboxylates can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
The proposed mechanism of action involves interaction with cellular signaling pathways that regulate cell growth and apoptosis. The presence of the dimethylanilino group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Case Study 1: In Vivo Efficacy
In a controlled study, the administration of this compound in a murine model demonstrated significant reductions in tumor size when compared to control groups treated with vehicle alone. The study emphasized the need for further investigation into dosage optimization and long-term effects .
Case Study 2: Safety Profile Assessment
A comprehensive safety assessment was conducted over a period of 28 days involving repeated dosing in rats. Results showed no significant histopathological changes in vital organs at lower doses; however, elevated liver enzymes suggested some degree of hepatic stress at higher concentrations . The NOAEL (No Observed Adverse Effect Level) was determined to be approximately 184 mg/kg bw/day .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related 1,1,2-ethanetricarboxylates:
Key Findings:
The 3,4-dimethylanilino group introduces aromatic π-system interactions, which may influence crystallinity and bioactivity. In contrast, simpler derivatives (e.g., triethyl 1,1,2-ethanetricarboxylate) lack such functionalization .
Synthetic Flexibility: Pd-catalyzed bis-alkoxycarbonylation () enables modular synthesis with varied alcohols (e.g., tert-butyl, benzyl). Yields depend on steric bulk: tert-butyl alcohol achieves moderate yields (~60–70%), while smaller alcohols (e.g., methanol) yield >90% .
Physical Properties :
- Triethyl methanetricarboxylate (CAS 6279-86-3) has a lower molecular weight (232.23 g/mol) and melting point (29°C) compared to the target compound, reflecting reduced steric and electronic complexity .
Applications: The target compound’s anilino group makes it a candidate for pharmaceutical intermediates, whereas simpler triethyl derivatives serve as precursors for cross-coupling reactions or polymer synthesis .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate?
Answer:
The synthesis typically involves sequential esterification and amination steps. Key steps include:
- Esterification : Reacting the tricarboxylic acid precursor with tert-butyl and ethyl alcohols under acidic or catalytic conditions (e.g., triethylamine as a base) to selectively protect carboxyl groups .
- Amination : Introducing the 3,4-dimethylanilino group via nucleophilic substitution or reductive amination, ensuring pH control to avoid ester hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their compatibility with ester groups .
Advanced: How can stereochemical control be achieved during the synthesis of this compound, particularly at the 2-position?
Answer:
Stereochemical challenges arise during the introduction of the 3,4-dimethylanilino group. Strategies include:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials or catalysts (e.g., asymmetric hydrogenation catalysts) to direct stereochemistry.
- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity to favor the desired stereoisomer. For example, low temperatures may stabilize kinetic products via hindered rotation .
- Crystallographic Validation : Confirming stereochemistry using single-crystal X-ray diffraction (e.g., SHELXL for refinement) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with ester cleavage.
- Infrared Spectroscopy (IR) : Validate ester C=O stretches (~1720 cm⁻¹) and N-H stretches (if present) .
Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during X-ray analysis?
Answer:
- Data Collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.
- Software Tools :
- Validation Metrics : Monitor R-factors, Flack parameters, and electron density maps (e.g., using WinGX) to ensure model accuracy .
Basic: What are the common side reactions observed during the synthesis, and how are they mitigated?
Answer:
- Ester Hydrolysis : Avoid aqueous conditions or strong acids/bases. Use anhydrous solvents and controlled reaction temperatures.
- Amine Oxidation : Conduct amination under inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT) if necessary.
- By-Product Formation : Monitor reactions via TLC and employ gradient elution during purification to separate by-products .
Advanced: How does the 3,4-dimethylanilino group influence the compound’s reactivity in subsequent transformations?
Answer:
- Electronic Effects : The electron-donating methyl groups enhance the nucleophilicity of the anilino nitrogen, facilitating its participation in coupling reactions (e.g., Buchwald-Hartwig amination).
- Steric Hindrance : The 3,4-dimethyl substitution restricts access to the aromatic ring, directing reactivity to specific positions. Computational modeling (DFT) can predict regioselectivity in electrophilic substitutions.
- Catalytic Applications : The group’s steric bulk can stabilize transition metals in coordination complexes, enabling catalytic cycles in cross-coupling reactions .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Silica gel column chromatography with gradients of non-polar (hexane) to polar (ethyl acetate) solvents.
- Recrystallization : Use solvent pairs like ethanol/water or DCM/hexane to exploit solubility differences.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Advanced: How can computational tools aid in predicting the compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility parameters and aggregation behavior in solvents.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nucleophilic carboxylate oxygens).
- Software : Gaussian or ORCA for energy minimization; Mercury for crystal packing analysis .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of ester components.
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation .
Advanced: How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be reconciled?
Answer:
- Multi-Technique Validation : Cross-validate using IR, MS, and X-ray data. For example, an unexpected NMR shift may arise from dynamic effects (e.g., rotamers), which can be confirmed via variable-temperature NMR.
- Synchrotron Crystallography : High-resolution data can resolve ambiguities in bond lengths/angles.
- Quantum Mechanical Calculations : Compare experimental NMR shifts with computed values (e.g., using ADF or NWChem) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
